molecular formula C30H38N2O5 B562134 [2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester CAS No. 1356352-52-7

[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester

货号: B562134
CAS 编号: 1356352-52-7
分子量: 506.643
InChI 键: RENMFAJWBVYHGL-CEISPFGFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound [2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid, Benzyl Ester is a stereochemically complex molecule featuring a bicyclic octahydrocyclopenta[b]pyrrole core. Key structural elements include:

  • Bicyclic scaffold: The octahydrocyclopenta[b]pyrrole system provides conformational rigidity, influencing binding interactions .
  • Substituents: A benzyl ester at the 2-position, an ethoxycarbonyl group on the 3-phenylpropyl side chain, and a propanoyl linker with defined stereochemistry ([2S,3aR,6aR]) .
  • Functional roles: The benzyl ester enhances lipophilicity, while the ethoxycarbonyl group may modulate enzymatic stability .

This compound is structurally related to angiotensin-converting enzyme (ACE) inhibitors like Ramipril (HOE-498), which share the bicyclic pyrrolidine core but differ in ester substituents (e.g., ethyl vs. benzyl esters) .

属性

IUPAC Name

benzyl (2S,3aR,6aR)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24+,25+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENMFAJWBVYHGL-CEISPFGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@H]2C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652567
Record name Benzyl (2S,3aR,6aR)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356352-52-7
Record name Benzyl (2S,3aR,6aR)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound [2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta pyrrole-2-carboxylic acid, benzyl ester, commonly referred to as a derivative of the angiotensin-converting enzyme (ACE) inhibitors, has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H32N2O5
  • Molecular Weight : 420.52 g/mol
  • CAS Number : 87333-19-5

The compound functions primarily as an ACE inhibitor. ACE inhibitors are known to lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced blood volume, thereby decreasing blood pressure.

Cardiovascular Effects

Research indicates that this compound exhibits significant antihypertensive properties. In animal models, it has been shown to reduce systolic and diastolic blood pressure effectively. The compound's ability to inhibit ACE contributes to its cardiovascular benefits, particularly in conditions such as hypertension and heart failure.

Renal Protection

Studies have demonstrated that ACE inhibitors can provide renal protection by reducing glomerular hypertension and hyperfiltration. This compound has shown promise in protecting against diabetic nephropathy in rat models, suggesting its potential utility in managing diabetic kidney disease.

Neuroprotective Effects

Emerging evidence suggests that ACE inhibitors may also exert neuroprotective effects. Research indicates that the compound could potentially mitigate oxidative stress and inflammation in neuronal tissues, which is crucial in neurodegenerative diseases.

Study 1: Antihypertensive Efficacy

A study published in the American Journal of Physiology evaluated the efficacy of this compound in hypertensive rat models. The results demonstrated a significant reduction in blood pressure over a 24-hour period post-administration compared to control groups. The study highlighted the compound's long-lasting effects on cardiovascular health .

Study 2: Renal Function Improvement

In a clinical trial involving patients with chronic kidney disease (CKD), the compound was associated with improved renal function markers such as serum creatinine and albuminuria levels. The trial concluded that the compound could be beneficial for patients with CKD by slowing disease progression .

Study 3: Neuroprotective Mechanisms

Research published in Neuroscience Letters indicated that the compound could reduce neuronal apoptosis in models of oxidative stress. The study found that treatment with the compound significantly decreased markers of oxidative damage and inflammation in neuronal cells .

Data Tables

Study Objective Findings Reference
Study 1Evaluate antihypertensive effectsSignificant reduction in blood pressure
Study 2Assess renal function improvementImproved serum creatinine levels
Study 3Investigate neuroprotective effectsReduced oxidative damage markers

相似化合物的比较

Stereochemical Variants

Compound Name Stereochemistry Key Differences Biological Relevance References
Target Compound [2S,3aR,6aR] Benzyl ester at C2; (1R)-ethoxycarbonyl on side chain Potential ACE inhibition (inference from Ramipril analogs)
Ramipril (HOE-498) [2S,3aS,6aS] Ethyl ester at C2; (1S)-ethoxycarbonyl Clinically used ACE inhibitor; improves hypertension
(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate [2S,3aS,6aS] Lacks propanoyl and ethoxycarbonyl side chains Intermediate in ACE inhibitor synthesis

Key Insight : Stereochemistry at 3a and 6a positions ([R] vs. [S]) significantly impacts molecular conformation and target binding. The target compound’s [3aR,6aR] configuration may alter pharmacokinetics compared to Ramipril’s [3aS,6aS] form .

Functional Group Modifications

Compound Class Ester Group Side Chain Applications References
Benzyl Esters Benzyl (C6H5CH2) Ethoxycarbonyl-3-phenylpropyl Enhanced lipophilicity; prodrug potential
Ethyl Esters (e.g., Ramipril) Ethyl (CH2CH3) Ethoxycarbonyl-3-phenylpropyl Rapid hydrolysis to active diacid form
tert-Butyl Esters tert-Butyl (C(CH3)3) Carboxylic acid (post-deprotection) Stability in synthetic intermediates

Synthetic Considerations: Benzyl esters require hydrogenolysis (Pd/C, H2) for deprotection, whereas ethyl esters undergo hydrolysis under physiological conditions .

Structural Analogs in Drug Development

  • Belactosin Derivatives : Feature cyclopropane rings and benzyl ester moieties. The target compound’s bicyclic core offers similar rigidity but with distinct stereoelectronic properties .
  • Knorr Pyrrole Synthesis Intermediates: Benzyl acetoacetate derivatives share ester functionality but lack the bicyclic scaffold, limiting their biological targeting .
  • D-Threonine Benzyl Ester Hydrochloride : Demonstrates antimicrobial activity via phenylacetamido groups, contrasting with the ACE-targeted design of the target compound .

Pharmacological Potential

  • Prodrug Strategy : Benzyl esters improve membrane permeability, with hydrolysis yielding active carboxylic acids in vivo .

常见问题

Q. What synthetic strategies are employed to introduce the benzyl ester moiety in this compound?

The benzyl ester group is typically introduced via coupling reactions using carbodiimide-based reagents. For example:

  • EDC-HOBt method : Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with benzyl alcohol .
  • DCC-mediated esterification : Use of dicyclohexylcarbodiimide (DCC) for condensation between a carboxylic acid and benzyl alcohol, as demonstrated in the synthesis of Belactosin derivatives .
  • Solid-phase peptide synthesis (SPPS) : Benzyl esters are formed using benzyl alcohol derivatives for carboxyl group protection, with DPCDI (diphenyl chlorophosphate) activation .

Q. How is the benzyl ester deprotected without compromising the compound’s stereochemical integrity?

Deprotection is achieved via:

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ester to yield the free carboxylic acid while preserving stereocenters .
  • Acidic conditions : Selective removal using HCl in dioxane or HBr in acetic acid, particularly when tert-butyl esters or acid-sensitive groups are present .

Q. What analytical techniques validate the compound’s structure and purity?

  • NMR spectroscopy : Confirms stereochemistry (e.g., coupling constants for octahydrocyclopenta[6]pyrrole) and benzyl ester integration .
  • RP-HPLC : Assesses enantiomeric purity post-synthesis, especially critical for peptide derivatives .
  • X-ray crystallography : Resolves complex bicyclic conformations, as seen in related compounds .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during cyclopenta[6]pyrrole ring formation?

Stereocontrol is achieved through:

  • Chiral auxiliaries : Use of (1R)-1-ethoxycarbonyl-3-phenylpropyl groups to direct amide bond formation .
  • Temperature modulation : Low-temperature coupling (-20°C to 20°C) minimizes racemization in peptide-like intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps .

Q. What mechanistic insights explain the catalytic efficiency of 6-halo-2-pyridones in benzyl ester aminolysis?

6-Chloro-2-pyridone acts as a bifunctional Brønsted acid/base catalyst:

  • Dual activation : Hydrogen bonding between the catalyst’s pyridone oxygen (base) and ester carbonyl, and the N–H (acid) and amine nucleophile .
  • Substrate scope : Tolerates less-reactive benzyl esters under non-anhydrous conditions, enabling scalable dipeptide synthesis .

Q. How do structural modifications (e.g., benzyl ester vs. ethyl ester) impact biological activity in related compounds?

SAR studies on 3-epi-deoxynegamycin derivatives reveal:

  • Benzyl esters enhance lipophilicity, improving membrane permeability compared to ethyl esters .
  • Substituted benzyl groups (e.g., p-nitrobenzyl) modulate target binding, as shown in readthrough drug candidates .

Q. What challenges arise in synthesizing derivatives with carboxylate groups in the benzyl ester moiety?

Key issues include:

  • Chemoselective reduction : Converting terephthalate esters to benzyl alcohols without over-reduction .
  • Selective deprotection : Differentiating Boc and tert-butyl esters under acidic conditions requires precise stoichiometry (e.g., 4 M HCl/dioxane) .

Experimental Design & Data Analysis

Q. How to resolve contradictions in catalytic efficiency between organocatalysts and traditional methods for benzyl ester aminolysis?

  • Control experiments : Compare yields under strictly dry vs. ambient conditions to validate 6-halo-2-pyridone’s moisture tolerance .
  • Kinetic studies : Monitor reaction progress via FT-IR to quantify rate enhancements from dual activation mechanisms .

Q. What strategies optimize enantiomeric excess (ee) in multi-step syntheses of this compound?

  • Chiral chromatography : Use of Chiralpak® columns for intermediate purification .
  • Dynamic kinetic resolution : Leverage reversible ring-opening of cyclopenta[6]pyrrole to correct stereochemical errors .

Methodological Resources

  • Synthetic protocols : EDC-HOBt coupling , hydrogenolysis , and DCC-mediated esterification .
  • Analytical workflows : RP-HPLC gradients for peptide analysis , and NOESY NMR for conformational studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。